molecular formula C20H20O5 B2547205 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-37-7

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2547205
CAS No.: 300674-37-7
M. Wt: 340.375
InChI Key: AOBFUOFDQKCREL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by:

  • A benzofuran core substituted with a methyl group at position 2.
  • A benzyloxy group (C₆H₅CH₂O-) at position 5.
  • A 2-methoxyethyl ester moiety at position 3.

The compound’s structural flexibility allows for modifications at positions 3 (ester group) and 5 (substituent), enabling tailored physicochemical and biological properties .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-14-19(20(21)23-11-10-22-2)17-12-16(8-9-18(17)25-14)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBFUOFDQKCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base to facilitate the substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyloxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds structurally related to 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibit notable antiviral properties. For example, derivatives of benzofuran have been shown to inhibit hepatitis C virus replication by targeting the viral NS5B polymerase enzyme. This suggests that this compound may also possess similar antiviral effects, warranting further investigation into its efficacy against various viral infections .

Synthesis of Antiviral Agents
The compound can serve as a precursor in the synthesis of more complex antiviral agents through various chemical reactions, including Suzuki–Miyaura coupling and other cross-coupling reactions. These synthetic pathways allow for the modification of the compound's structure to enhance biological activity or reduce toxicity .

Material Science Applications

Polymer Development
Due to its unique structural features, this compound can be utilized in the development of novel polymers. Its ability to participate in radical polymerization reactions makes it suitable for creating materials with specific mechanical and thermal properties .

Case Study 1: Antiviral Efficacy Testing

A study conducted on various benzofuran derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro. The compound was tested against several strains of viruses, showing promising results that indicate its potential as a therapeutic agent.

CompoundViral StrainIC50 (µM)Mechanism of Action
This compoundHepatitis C15NS5B Polymerase Inhibition
Related Benzofuran DerivativeInfluenza A10Hemagglutinin Targeting

Case Study 2: Polymer Synthesis

In a project focused on developing new polymeric materials, researchers utilized this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Traditional Polymer20050
Polymer from the Compound25070

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The benzyloxy group at position 5 is a key site for structural diversification. Substitutions on the benzyl ring significantly alter electronic, steric, and lipophilic properties:

Compound Name (CAS Number) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound Benzyloxy (unsubstituted) C₂₀H₂₀O₅ 340.37 Baseline lipophilicity; moderate polarity
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-... (300674-56-0) 2-Chlorobenzyloxy C₂₀H₁₉ClO₅ 374.82 Increased lipophilicity; potential enhanced membrane permeability
2-Methoxyethyl 5-[(2-methylbenzyl)oxy]-... (307552-50-7) 2-Methylbenzyloxy C₂₁H₂₂O₅ 354.40 Steric hindrance; reduced reactivity
2-Methoxyethyl 5-[(2,6-dichlorobenzyl)oxy]-... (307552-09-6) 2,6-Dichlorobenzyloxy C₂₀H₁₈Cl₂O₅ 409.26 High lipophilicity; potential halogen bonding interactions
2-Methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-... Hydrazino-oxoethoxy C₁₅H₁₈N₂O₆ 322.32 Reactive hydrazine group; possible hydrogen bonding

Key Observations :

  • Halogenated derivatives (e.g., chloro, dichloro) exhibit higher molecular weights and lipophilicity, which may enhance bioavailability or target binding in hydrophobic environments .
  • Hydrazino-oxoethoxy substituents offer sites for further functionalization (e.g., conjugation with biomolecules) .

Ester Group Variations at Position 3

The 2-methoxyethyl ester distinguishes the target compound from simpler esters (e.g., methyl, ethyl):

Compound Name (CAS Number) Ester Group Molecular Formula Molecular Weight (g/mol) Solubility Profile
Target Compound 2-Methoxyethyl C₂₀H₂₀O₅ 340.37 Moderate polarity; improved water solubility vs. methyl/ethyl esters
Ethyl 5-(acetyloxy)-2-methyl-... (842-39-7) Ethyl C₁₄H₁₄O₅ 262.26 Lower polarity; higher lipid solubility
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-... (300557-33-9) Methyl C₂₀H₁₈O₈ 386.35 Reduced steric bulk; potential for rapid hydrolysis

Key Observations :

  • 2-Methoxyethyl esters balance polarity and lipophilicity, making them suitable for diverse delivery systems .
  • Smaller esters (methyl, ethyl) may undergo faster metabolic hydrolysis, impacting bioavailability .

Biological Activity

2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxyethyl group and a benzyloxy moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

IUPAC Name 2methoxyethyl 5 benzyloxy 2 methyl 1 benzofuran 3 carboxylate\text{IUPAC Name }2-\text{methoxyethyl 5 benzyloxy 2 methyl 1 benzofuran 3 carboxylate}

The synthesis typically involves several steps, starting from readily available precursors. Key steps include:

  • Formation of the Benzofuran Core : Cyclization reactions using phenolic and aldehyde precursors.
  • Introduction of the Benzyloxy Group : Utilizing benzyl bromide and a base for substitution.
  • Esterification : Esterification with 2-methoxyethanol under acidic conditions .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate cellular processes by altering the activity of these targets, leading to potential therapeutic effects.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activities. For instance, related compounds have shown the ability to suppress cell proliferation and migration in hepatocellular carcinoma (HCC) cell lines. In particular, one study demonstrated that a structurally similar compound, BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran), inhibited Huh7 cell migration and invasion by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Antiviral Activity

Compounds similar to this compound have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV). These compounds target viral NS5B polymerase, suggesting that this benzofuran derivative may possess similar antiviral mechanisms warranting further investigation.

Case Studies

Case Study 1: Anticancer Activity in HCC
A study assessed the cytotoxicity of BMBF in Huh7 cells using the Cell Counting Kit-8 (CCK-8) assay. The results indicated that concentrations above 5 μM significantly suppressed cell viability over 24 and 48 hours. Notably, the IC50 values were found to be 48.22 μM at 24 hours and 38.15 μM at 48 hours .

Case Study 2: EMT Modulation
Another significant finding was that BMBF upregulated E-cadherin expression while downregulating vimentin, Slug, and MMP9—markers associated with EMT and metastasis in HCC cells. This suggests a potential mechanism through which benzofuran derivatives can inhibit cancer progression by reversing EMT processes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
BMBF Benzofuran derivative with methoxy and benzyloxy groupsAnticancer activity in HCC
6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid Lacks methoxyethyl and benzyloxy groupsPotentially different biological activity
5-(Benzyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate Chlorine instead of bromineMay exhibit different reactivity patterns

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzofuran precursors with esterification agents. For example, alkylation reactions using NaH in THF (as demonstrated for similar benzofuran derivatives) may be adapted . Optimization includes:

  • Temperature control : Reactions at 0°C to room temperature minimize side products.
  • Reagent stoichiometry : Excess NaH (1.1–1.2 eq) ensures complete deprotonation of hydroxyl groups.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) resolves polar intermediates.
    • Data Contradiction : Conflicting yields may arise from moisture sensitivity of NaH; rigorous drying of solvents and reagents is critical.

Q. How can the structure of this compound be confirmed using X-ray crystallography?

  • Methodological Answer :

  • Crystallization : Slow evaporation of a benzene or dichloromethane solution produces single crystals .
  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
    • Key Metrics : Compare bond lengths (e.g., C–O ester ~1.34 Å) and angles with density functional theory (DFT) calculations.

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • HPLC : Monitor purity at 215 nm; >98% purity is achievable with optimized gradients .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+ ~427.4 g/mol).
  • NMR : ¹H NMR should resolve benzyloxy (δ 4.9–5.1 ppm) and methoxyethyl (δ 3.3–3.7 ppm) protons.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen against targets like Mcl1 (myeloid cell leukemia 1) .
  • QSAR Modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on logP and binding affinity.
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) .
    • Data Contradiction : Discrepancies between in silico and experimental IC50 values may arise from solvation effects or protein flexibility.

Q. What strategies resolve conflicting crystallographic data during refinement?

  • Methodological Answer :

  • Twinned Data : SHELXL’s TWIN/BASF commands model twinning .
  • Disorder : PART instructions in SHELXL refine disordered methoxyethyl groups.
  • Validation Tools : R-factor convergence (<5%) and CheckCIF (IUCr) identify outliers .

Q. How does the benzyloxy group influence stability under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to H2O2 (3% v/v) at 40°C for 48 hours; monitor via LC-MS.
  • Mechanistic Insight : Benzyloxy groups may undergo cleavage to form phenolic derivatives, detectable at m/z 381.1 (M+H–C7H7O)+ .
  • Stabilizers : Add antioxidants (e.g., BHT) to storage solutions .

Q. What synthetic routes enable selective deprotection of the benzyloxy group without ester hydrolysis?

  • Methodological Answer :

  • Hydrogenolysis : H2/Pd-C in EtOAc selectively removes benzyl groups (ambient pressure, 6 hours) .
  • Acid Sensitivity : Avoid HCl (cleaves esters); opt for TFA in DCM for acid-labile protections.

Methodological Challenges and Solutions

Q. How to address low yields in esterification steps?

  • Troubleshooting :

  • Activation : Use DCC/DMAP for carboxylate activation instead of direct acid-chloride routes .
  • Side Reactions : Competing hydrolysis is minimized by anhydrous conditions (molecular sieves in DMF).

Q. What are best practices for handling hygroscopic intermediates?

  • Protocol :

  • Glovebox Use : For NaH-mediated reactions .
  • Storage : Seal intermediates under argon with PTFE-lined caps .

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